1-(2-Fluoroethyl)piperazine dihydrochloride
Overview
Description
1-(2-Fluoroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2FN2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
Piperazine compounds, which this molecule is a derivative of, are known to interact with gaba receptors .
Mode of Action
Piperazine compounds, including 1-(2-Fluoroethyl)piperazine dihydrochloride, are believed to act as GABA receptor agonists . This means they bind to these receptors and mimic the action of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. This results in an increase in the flow of chloride ions into the neuron, making it more resistant to excitation .
Biochemical Pathways
As a gaba receptor agonist, it can be inferred that it plays a role in modulating neuronal excitability throughout the nervous system .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
As a gaba receptor agonist, it can be inferred that it may cause hyperpolarization of neurons, reducing their excitability and potentially leading to a decrease in the perception of pain, anxiety, and other neurological effects .
Biochemical Analysis
Cellular Effects
1-(2-Fluoroethyl)piperazine dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of specific genes, thereby modulating cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and modulation of biochemical pathways. Understanding the molecular mechanism is essential for elucidating the compound’s effects on cellular functions and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)piperazine dihydrochloride can be achieved through several methods. One common approach involves the reaction of piperazine with 2-fluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It serves as a lead compound in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
1-(2-Fluoroethyl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
- 1-(2-Chloroethyl)piperazine dihydrochloride
- 1-(2-Bromoethyl)piperazine dihydrochloride
- 1-(2-Iodoethyl)piperazine dihydrochloride
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The fluoroethyl derivative is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable in specific research and industrial applications.
Biological Activity
1-(2-Fluoroethyl)piperazine dihydrochloride is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorinated ethyl group, which may enhance its interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Chemical Formula : C₆H₁₃FN₂·2ClH
- CAS Number : 1089279-64-0
- Molecular Weight : 196.10 g/mol
The biological activity of this compound is primarily associated with its interaction with neurotransmitter receptors and other biological targets. Research indicates that piperazine derivatives often exhibit affinity for serotonin (5-HT) receptors, dopamine receptors, and adrenergic receptors, which are critical in modulating various physiological processes.
Biological Activity Overview
This compound has shown various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that compounds similar to 1-(2-Fluoroethyl)piperazine exhibit antiviral properties, particularly against HIV-1. For example, related piperazine derivatives demonstrated significant anti-HIV activity with IC50 values in the nanomolar range .
- Neurotransmitter Modulation : Research has indicated that piperazine derivatives can influence the turnover of neurotransmitters such as dopamine and norepinephrine. This modulation may have implications for treating psychiatric disorders .
- Anticancer Potential : Some studies have evaluated the efficacy of piperazine derivatives against cancer cell lines. For instance, certain derivatives exhibited moderate to significant cytotoxicity against human breast cancer cells .
Table 1: Summary of Biological Activities
Detailed Findings
- Antiviral Studies : A series of piperazine derivatives were synthesized and tested for their antiviral properties. Compounds showed potent inhibition of HIV-1 replication, suggesting that modifications to the piperazine ring can enhance antiviral efficacy. The structure-activity relationship (SAR) studies indicated that fluorinated groups may improve solubility and bioavailability .
- Neurotransmitter Interaction : In vivo studies demonstrated that this compound could modulate neurotransmitter levels in animal models, leading to potential applications in treating mood disorders . The compound's ability to affect serotonin receptor subtypes was particularly noted.
- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that certain piperazine derivatives, including those related to this compound, exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .
Properties
IUPAC Name |
1-(2-fluoroethyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKDQVTYEGBKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCF.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735188 | |
Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089279-64-0 | |
Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluoroethyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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